3-Benzyl-3,6-diazabicyclo[3.1.0]hexane

Lipophilicity LogP Physicochemical Properties

3-Benzyl-3,6-diazabicyclo[3.1.0]hexane (CAS: 20965-15-5) is a bicyclic diamine with the molecular formula C₁₁H₁₄N₂ and a molecular weight of 174.24 g/mol. The core [3.1.0] scaffold incorporates a strained aziridine ring, classifying it as an aza analog of epoxides and a versatile building block for nitrogen-containing heterocycles.

Molecular Formula C11H14N2
Molecular Weight 174.24 g/mol
CAS No. 20965-15-5
Cat. No. B1501107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzyl-3,6-diazabicyclo[3.1.0]hexane
CAS20965-15-5
Molecular FormulaC11H14N2
Molecular Weight174.24 g/mol
Structural Identifiers
SMILESC1C2C(N2)CN1CC3=CC=CC=C3
InChIInChI=1S/C11H14N2/c1-2-4-9(5-3-1)6-13-7-10-11(8-13)12-10/h1-5,10-12H,6-8H2
InChIKeyULXQPXMCODDEEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Benzyl-3,6-diazabicyclo[3.1.0]hexane (CAS 20965-15-5): Structural and Procurement Baseline


3-Benzyl-3,6-diazabicyclo[3.1.0]hexane (CAS: 20965-15-5) is a bicyclic diamine with the molecular formula C₁₁H₁₄N₂ and a molecular weight of 174.24 g/mol [1]. The core [3.1.0] scaffold incorporates a strained aziridine ring, classifying it as an aza analog of epoxides and a versatile building block for nitrogen-containing heterocycles [2]. Commercial offerings typically specify a purity of ≥95% . This compound serves primarily as a research intermediate, distinct from its close N-substituted analogs (e.g., 3-Cbz, 3-methyl, 3-phenyl) due to the specific balance of lipophilicity and steric bulk conferred by the benzyl group.

Why In-Class 3,6-Diazabicyclo[3.1.0]hexanes Are Not Interchangeable with 3-Benzyl-3,6-diazabicyclo[3.1.0]hexane


While the 3,6-diazabicyclo[3.1.0]hexane core provides a common scaffold, substitution at the N3 position with a benzyl group introduces quantifiable and functionally significant differences compared to other common N3-substituted analogs (e.g., Cbz, methyl, phenyl) [1]. These differences manifest in key physicochemical properties such as logP, polar surface area (PSA), and molecular weight, which directly impact solubility, membrane permeability, and suitability as a synthetic intermediate in specific reaction sequences . Generic substitution without accounting for these specific parameters can lead to divergent reaction outcomes, altered pharmacokinetic profiles in medicinal chemistry campaigns, and non-equivalent building block performance.

Quantitative Differentiation Evidence for 3-Benzyl-3,6-diazabicyclo[3.1.0]hexane vs. Key Analogs


Comparative Lipophilicity (LogP) of 3-Benzyl vs. 3-Cbz and 3-Methyl Analogs

The benzyl substituent provides an intermediate lipophilicity profile (LogP ≈ 1.11–1.33) [REFS-1, REFS-2], which is significantly lower than the more hydrophobic 3-Cbz analog (LogP estimated >2.0 due to additional ester moiety) and substantially higher than the more polar 3-methyl analog (LogP <0.5) [2]. This positions 3-benzyl-3,6-diazabicyclo[3.1.0]hexane as a balanced choice for applications requiring moderate membrane permeability without excessive hydrophobicity.

Lipophilicity LogP Physicochemical Properties Drug Design

Polar Surface Area (PSA) Comparison of 3-Benzyl vs. 3-Cbz Analog

The polar surface area (PSA) of 3-benzyl-3,6-diazabicyclo[3.1.0]hexane is 25.18 Ų [1], compared to the significantly higher PSA of the 3-Cbz analog (estimated >50 Ų due to the carbamate group) . The lower PSA of the benzyl derivative suggests reduced hydrogen bonding capacity and potentially improved passive permeability across biological membranes, a key consideration in central nervous system (CNS) drug discovery programs.

PSA Hydrogen Bonding Physicochemical Properties Bioavailability

Molecular Weight and Synthetic Handle Utility of 3-Benzyl vs. 3-Methyl Analogs

The molecular weight of 3-benzyl-3,6-diazabicyclo[3.1.0]hexane (174.24 g/mol) [1] provides a distinct advantage over the lower molecular weight 3-methyl analog (~98.15 g/mol) [2] by offering a readily cleavable benzyl protecting group. This allows for orthogonal deprotection strategies (e.g., hydrogenolysis) to reveal the secondary amine, a critical step in multistep syntheses, which is not possible with the simple methyl group.

Molecular Weight Synthetic Intermediate Building Block Lead Optimization

Biological Activity Profile: Weak Inhibition vs. Potent Diazabicyclo[3.1.0]hexane Derivatives

In a binding assay, 3-benzyl-3,6-diazabicyclo[3.1.0]hexane demonstrated an IC50 > 55.69 μM, indicating weak or no significant inhibitory activity . This contrasts with other substituted diazabicyclo[3.1.0]hexane derivatives that have shown potent activity (e.g., IC50 values in the nanomolar range) against specific targets like the peripheral benzodiazepine receptor (PBR) [1]. This weak activity profile suggests the compound is more suitable as an inactive control or a synthetic building block rather than a direct pharmacologically active agent.

Biological Activity IC50 Receptor Binding Selectivity

Evidence-Backed Application Scenarios for 3-Benzyl-3,6-diazabicyclo[3.1.0]hexane


Medicinal Chemistry: Lead Optimization for CNS-Penetrant Candidates

Its intermediate logP (1.11–1.33) [1] and low PSA (25.18 Ų) [2] make 3-benzyl-3,6-diazabicyclo[3.1.0]hexane a superior starting point over more polar (e.g., 3-Cbz) or less lipophilic (e.g., 3-methyl) analogs when designing CNS drug candidates, where balanced physicochemical properties are critical for blood-brain barrier penetration.

Synthetic Organic Chemistry: Building Block Requiring Orthogonal Protection

The presence of the benzyl group (MW 174.24 g/mol) [3] provides a distinct synthetic advantage over the 3-methyl analog, enabling orthogonal deprotection via hydrogenolysis to reveal the secondary amine for further functionalization. This is essential for constructing complex nitrogen-containing heterocycles, such as mitomycin analogs [4].

Chemical Biology: Use as a Negative Control or Inactive Probe

Quantified biological inactivity (IC50 > 55.69 μM) supports the compound's use as a negative control in assays targeting related diazabicyclo[3.1.0]hexane scaffolds. This allows researchers to confidently attribute observed biological effects to specific structural features of active analogs, rather than to the core scaffold itself.

Process Chemistry: Aziridine-Based Reactive Intermediate

The strained aziridine ring within the [3.1.0] bicyclic system [5] confers high reactivity as an electrophile, making this compound a valuable intermediate for ring-opening reactions to introduce nitrogen-containing motifs into more complex molecular architectures. This reactivity profile differentiates it from non-aziridine-containing diamines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Benzyl-3,6-diazabicyclo[3.1.0]hexane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.